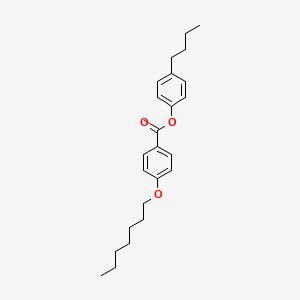
4-Butylphenyl 4-(heptyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-(heptyloxy)benzoate is an organic compound with the molecular formula C24H32O3. It is a member of the ester family, characterized by the presence of a butyl group attached to a phenyl ring and a heptyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-butylphenol with 4-(heptyloxy)benzoic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated aromatic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
4-Butylphenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-(heptyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding with biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-sec-Butylphenyl 4-(heptyloxy)benzoate: Similar structure with a sec-butyl group instead of a butyl group.
4-Butylphenyl 4-(octyloxy)benzoate: Similar structure with an octyloxy group instead of a heptyloxy group.
Uniqueness
4-Butylphenyl 4-(heptyloxy)benzoate is unique due to its specific combination of butyl and heptyloxy groups, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .
Properties
CAS No. |
62716-70-5 |
|---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-butylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-8-9-19-26-22-17-13-21(14-18-22)24(25)27-23-15-11-20(12-16-23)10-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
BALGPDYALLJTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoethyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14520145.png)
methyl}diazenyl]aniline](/img/structure/B14520149.png)
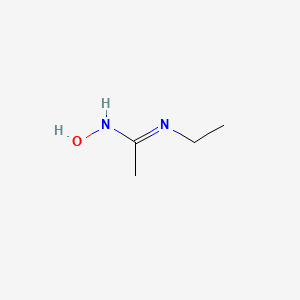
![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)
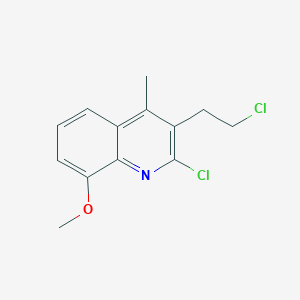
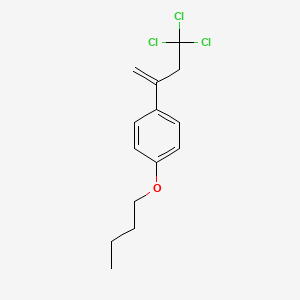
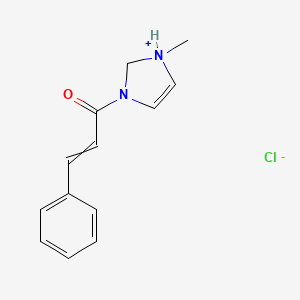
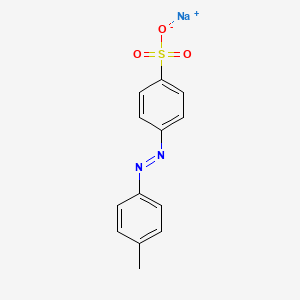

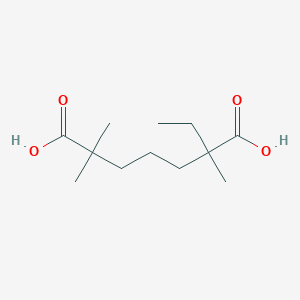
![N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine](/img/structure/B14520202.png)
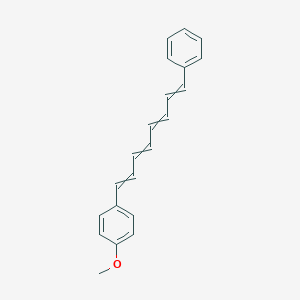

![8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14520227.png)
